(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene
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Overview
Description
(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene is an organic compound characterized by a conjugated system of double bonds and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene typically involves the reaction of hepta-1,3,5-triene with benzene under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Halogens (e.g., chlorine, bromine), nitro groups (e.g., nitric acid), alkyl groups (e.g., alkyl halides)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes
Scientific Research Applications
(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene involves its interaction with molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or signaling pathways, leading to its observed effects. The compound’s conjugated system allows it to interact with reactive oxygen species, providing antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
(1E,3E,5E)-1,6-Bis(substituted phenyl)hexa-1,3,5-triene: Similar structure with additional phenyl groups, used in tyrosinase inhibition studies.
1,6-Diphenyl-1,3,5-hexatriene: Another conjugated triene with phenyl groups, used in fluorescence studies.
Uniqueness
(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene is unique due to its specific arrangement of double bonds and the presence of a single benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H14 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
[(1E,3E,5E)-hepta-1,3,5-trienyl]benzene |
InChI |
InChI=1S/C13H14/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2-12H,1H3/b3-2+,5-4+,10-7+ |
InChI Key |
FKFUJTRUAUKHGB-QVRCICKPSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC=CC=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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